molecular formula C29H36O15 B1253873 Magnoloside A

Magnoloside A

Cat. No.: B1253873
M. Wt: 624.6 g/mol
InChI Key: QLZWUGOYBODRLF-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Magnoloside A is a hydroxycinnamic acid.

Scientific Research Applications

Structural Identification and Isolation

Analytical Techniques for Magnoloside Profiling

  • Two-channel liquid chromatography with electrochemical detection (2LC-ECD) was developed for simultaneous determination of magnolosides, including this compound. This technique aids in the discrimination of Magnoliae officinalis cortex varieties (Xue, Kotani, Yang, & Hakamata, 2018).

Bioactive Compounds in Magnolia officinalis

  • Research on stem bark of Magnolia officinalis revealed the presence of phenylethanoid glycosides, including this compound, with potential anti-spasmodic and antioxidant activities (Yu, Yan, Liang, Wang, & Yang, 2012).

Free Radical Scavenging and Protective Effects

  • This compound, among other phenylethanoid glycosides from Magnolia officinalis var. biloba fruits, showed significant protective effects against free radical-induced oxidative damage, highlighting its potential therapeutic applications (Ge et al., 2017).

Pharmacokinetics and Metabolism

  • A study on the pharmacokinetics and metabolites of this compound in rats provided insights into its absorption, distribution, and elimination, critical for understanding its therapeutic potential (Zhang et al., 2022).

Chemotherapeutic Potential

  • Magnolol, a related compound from Magnolia officinalis, has shown potential in preventing or inhibiting various cancers, suggesting a broader chemotherapeutic application of compounds including this compound (Ranaware et al., 2018).

Multifunctional Biological Activities

  • Magnolol and related compounds from Magnolia officinalis, such as this compound, have been documented for their wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidative properties, suggesting multifunctional applications (Zhang et al., 2019).

Anti-inflammatory Properties

  • Studies indicate that compounds like Magnolol from Magnolia officinalis can suppress inflammatory processes, including inhibiting tumor necrosis factor-induced ICAM-1 expression, suggesting anti-inflammatory applications for this compound (Chunlian et al., 2014).

Potential in Cancer Therapy

  • Research on Magnolol has revealed its potential in inhibiting cancer cell invasion, indicating a possible therapeutic role for this compound in cancer treatment (Liu et al., 2013).

Properties

Molecular Formula

C29H36O15

Molecular Weight

624.6 g/mol

IUPAC Name

[2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H36O15/c1-13-22(36)24(38)25(39)28(41-13)44-27-26(43-21(35)7-4-14-2-5-16(31)18(33)10-14)23(37)20(12-30)42-29(27)40-9-8-15-3-6-17(32)19(34)11-15/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3/b7-4+

InChI Key

QLZWUGOYBODRLF-QPJJXVBHSA-N

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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